molecular formula C17H14ClFN2O B2556225 1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone CAS No. 339020-59-6

1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone

Cat. No.: B2556225
CAS No.: 339020-59-6
M. Wt: 316.76
InChI Key: WOGUHSICVOPWHB-QXMHVHEDSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone is a pyrrolidinone derivative featuring a 4-chlorophenyl group at position 1 and a 4-fluoroanilino-methylene substituent at position 3.

Properties

IUPAC Name

(3Z)-1-(4-chlorophenyl)-3-[(4-fluoroanilino)methylidene]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O/c18-13-1-7-16(8-2-13)21-10-9-12(17(21)22)11-20-15-5-3-14(19)4-6-15/h1-8,11,20H,9-10H2/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUHSICVOPWHB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1=CNC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as a reagent.

    Condensation Reaction: The final step involves the condensation of the intermediate with 4-fluoroaniline under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its pyrrolidinone core and halogenated aromatic substituents. Comparisons with analogs from the evidence include:

Pyrazoline Derivatives (ME-1 to ME-6)
  • ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) shares the 4-chlorophenyl group but differs in its pyrazoline core and hydrazinyloxy side chain. The TLC Rf value (0.40) and molecular weight (372.85) provide benchmarks for polarity and size .
  • ME-2 (4-fluorophenyl analog) highlights the impact of fluorine substitution: lower molecular weight (356.39) and Rf (0.38) compared to ME-3, suggesting increased polarity .
Chalcone Derivatives ()
  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and steric interactions. The target compound’s 4-chlorophenyl/4-fluoroanilino groups may adopt similar angles, affecting reactivity .
Pyrrolidinone Analogs (–11)
  • 1-(4-Chlorophenyl)-3-piperidinopyrrolidin-2-one () replaces the 4-fluoroanilino group with a piperidino substituent.
  • 3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone () has a pyrimidinyl group instead of 4-fluorophenyl, altering electronic properties (e.g., aromatic π-stacking) and molecular weight (300.74 vs. ~300–372 for analogs) .

Physicochemical Properties

Property Target Compound* ME-3 Chalcone (Cl/F) Pyrrolidinone (Piperidino)
Core Structure Pyrrolidinone Pyrazoline Chalcone Pyrrolidinone
Molecular Weight ~300–320 (estimated) 372.85 ~250–280 ~300–350
Halogen Substituents 4-Cl, 4-F 4-Cl 4-Cl or 4-F 4-Cl
TLC Rf Not reported 0.40 Not reported Not reported
NMR Shifts (Key Peaks) δ ~4.8 (methylene), ~7.3 (aromatic) δ 1.27 (pyrazoline), 3.65 (pyrazole) δ ~7.5–8.0 (chalcone C=O, aromatic) δ ~1.3–4.8 (piperidino CH₂)

*Estimates based on analogs.

Crystallographic and Electronic Properties

  • The dihedral angles in chalcone analogs (7.14°–56.26°) suggest that the target compound’s aromatic rings may adopt planar or twisted conformations, influencing intermolecular interactions (e.g., π-π stacking) and crystal packing.

Biological Activity

1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H13_{13}ClF N2_{2}O
  • Molecular Weight : 283.73 g/mol

The presence of the pyrrolidinone ring and the chlorophenyl and fluoroanilino substituents are crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antibacterial properties. In a study focusing on similar compounds, several exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . For instance, specific derivatives showed IC50_{50} values indicating effective inhibition of bacterial growth.

CompoundBacterial StrainIC50_{50} (µM)
Compound ASalmonella typhi5.0
Compound BBacillus subtilis3.2

Enzyme Inhibition

Compounds similar to this compound have been studied for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant in the context of neurodegenerative diseases, while urease inhibitors are essential in treating urinary infections.

  • Acetylcholinesterase Inhibition : A study found certain derivatives with promising AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease.
  • Urease Inhibition : The compound demonstrated strong urease inhibitory effects, with some derivatives achieving IC50_{50} values lower than established standards like thiourea .

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been explored in various studies. These compounds have shown effectiveness against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study synthesized a series of pyrrolidinone derivatives, including this compound. The antibacterial efficacy was assessed through disk diffusion methods, revealing that this compound exhibited significant zones of inhibition against E. coli and Staphylococcus aureus.
  • Case Study on Enzyme Inhibition :
    Another investigation evaluated the enzyme inhibitory properties of this compound against AChE. The results indicated that it could serve as a lead compound for developing new treatments for cognitive disorders.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies using bovine serum albumin (BSA) binding assays showed that the compound has a high binding affinity, which may enhance its pharmacological effects .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites of target enzymes, leading to inhibition .

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